molecular formula C15H14F3NO3S B5772400 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B5772400
M. Wt: 345.3 g/mol
InChI Key: CFEDFRXSHUOJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TMS, is a sulfonamide compound that has been widely used in scientific research. Its chemical structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of drugs.

Mechanism of Action

2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide binds to the TRPV1 channel and blocks its activation by various stimuli, such as capsaicin, heat, and acid. This results in the inhibition of calcium influx and the subsequent release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain signaling. 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells by blocking TRPV1 channels.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have potent analgesic effects in various animal models of pain. It has also been found to reduce inflammation and hyperalgesia in models of neuropathic pain and inflammatory pain. In addition, 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a highly selective antagonist of TRPV1 channels, which makes it a valuable tool for investigating the role of these channels in various physiological and pathological conditions. However, 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. In addition, 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One area of interest is the investigation of the role of TRPV1 channels in chronic pain conditions, such as fibromyalgia and chronic migraine. Another area of interest is the development of novel TRPV1 channel antagonists with improved pharmacological properties, such as longer half-life and better solubility. Finally, 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide could be used in combination with other drugs to enhance their analgesic or anti-cancer effects.

Synthesis Methods

The synthesis of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 3-(trifluoromethyl)aniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a white solid. The purity of the compound can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. 2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been used to investigate the role of TRPV1 channels in various physiological and pathological conditions, such as neuropathic pain, inflammatory pain, and cancer.

properties

IUPAC Name

2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-10-6-7-13(22-2)14(8-10)23(20,21)19-12-5-3-4-11(9-12)15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEDFRXSHUOJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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